molecular formula C12H10BrNO2S B13725090 Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate CAS No. 2227989-66-2

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Katalognummer: B13725090
CAS-Nummer: 2227989-66-2
Molekulargewicht: 312.18 g/mol
InChI-Schlüssel: CZWRNIXACSNNNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a base to form the thiazole ring. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Wirkmechanismus

The mechanism of action of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

2227989-66-2

Molekularformel

C12H10BrNO2S

Molekulargewicht

312.18 g/mol

IUPAC-Name

ethyl 4-bromo-5-phenyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(13)9(17-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI-Schlüssel

CZWRNIXACSNNNX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.